molecular formula C11H16ClNO2S B555385 (R)-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride CAS No. 16741-80-3

(R)-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride

Cat. No. B555385
CAS RN: 16741-80-3
M. Wt: 225,31*36,45 g/mole
InChI Key: QVJDVOZRQMIIHP-PPHPATTJSA-N
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Description

“®-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride” is a chemical compound with the molecular formula C11H16ClNO2S . It is also known by other names such as “S-Benzyl-L-cysteine methyl ester hydrochloride” and "H-Cys (Bzl)-OMe hydrochloride" .


Molecular Structure Analysis

The molecular structure of “®-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride” can be represented by the following SMILES notation: COC(=O)C@HN.Cl . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

“®-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride” has a molecular weight of 261.77 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass is 261.0590276 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

  • Role in Synthesis of Antagonists : (R)-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride is a key material in synthesizing various compounds. For example, methyl (S)-3-amino-3-(3-pyridyl)propanoate, a crucial starting material for RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, utilizes a similar compound in its synthesis process (Zhong et al., 1999).

  • Production of Amino Acid Derivatives : It serves as a foundational component in the production of various amino acid derivatives. This includes the synthesis of amino acid sulfones, such as S-benzyl-DL-α-methylcysteine sulfone, illustrating its versatility in biochemical compound formation (Griffith, 1987).

  • Enantioselective Synthesis : It plays a significant role in the enantioselective synthesis of various compounds. For instance, the synthesis of (R)-(+)-methyl 3-amino-3-(5-hydroxy-2-pyridinyl)propanoate, a β-amino acid analog, starts from a similar compound, demonstrating its importance in producing optically active substances (Adamczyk & Reddy, 2001).

  • In Crystal Structure Analysis : It is used in crystal structure studies. For example, the crystal structure analysis of certain compounds involves derivatives of (R)-methyl 2-amino-3-(benzylthio)propanoate hydrochloride, underlining its utility in structural chemistry (Chen et al., 2014).

Biomedical and Biological Applications

  • Antimicrobial Activity : Derivatives of this compound have been studied for their antimicrobial properties. For instance, certain benzo[d]isothiazole derivatives and isoindole isosters synthesized from it have shown potential in biological applications, highlighting its role in developing new antimicrobial agents (Incerti et al., 2008).

  • Use in Synthesis of Antitumor Compounds : It is utilized in the synthesis of compounds with potential antitumor activities. For instance, the synthesis of novel benzenesulfonamides using derivatives of this compound has been explored for their antitumor evaluation (Tomorowicz et al., 2020).

  • Protein Labelling : Compounds derived from (R)-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride have been used in the labeling of proteins for internal radiotherapy applications, demonstrating its utility in biotechnological applications (Efe et al., 1991).

properties

IUPAC Name

methyl (2R)-2-amino-3-benzylsulfanylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJDVOZRQMIIHP-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CSCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride

CAS RN

16741-80-3
Record name S-Benzyl-L-cysteine methyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16741-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl S-benzyl-L-cysteinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Roy, A Vom, T Okamoto, BJ Smith… - Journal of Medicinal …, 2021 - ACS Publications
The BCL-2 family of proteins (including the prosurvival proteins BCL-2, BCL-X L , and MCL-1) is an important target for the development of novel anticancer therapeutics. Despite the …
Number of citations: 5 pubs.acs.org

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